N-Cyclopropyl L-Z-Phenylalaninamide
Description
Properties
IUPAC Name |
2-(cyclopropylamino)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11(14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIUHBJXMUKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl Protection Method
The first step in preparing this compound involves protecting the amino group of L-phenylalanine with a benzyloxycarbonyl (Z) group:
Procedure:
- Dissolve L-phenylalanine (10 g, 60.6 mmol) in aqueous sodium hydroxide (2M, 60 mL)
- Cool to 0-5°C in an ice bath
- Add benzyl chloroformate (10.5 mL, 73.5 mmol) and sodium hydroxide (2M, 40 mL) simultaneously dropwise over 30 minutes
- Stir the reaction at 0-5°C for 1 hour, then allow to warm to room temperature
- Stir for an additional 2 hours at room temperature
- Acidify the solution to pH 2-3 using concentrated hydrochloric acid
- Extract with ethyl acetate (3 × 50 mL)
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
- Filter and concentrate under reduced pressure to yield Z-L-phenylalanine
Amide Coupling via Acid Chloride Intermediate
One effective method for preparing the target compound involves converting Z-L-phenylalanine to its acid chloride intermediate:
Procedure:
- Dissolve Z-L-phenylalanine (5 g, 16.7 mmol) in anhydrous dichloromethane (50 mL)
- Add oxalyl chloride (1.7 mL, 20 mmol) dropwise at 0°C
- Add a catalytic amount of dimethylformamide (2-3 drops)
- Stir the reaction mixture at room temperature for 2-3 hours
- Evaporate the solvent and excess oxalyl chloride under reduced pressure
- Dissolve the resulting acid chloride in dichloromethane (40 mL)
- Cool to 0°C and add cyclopropylamine (1.4 mL, 20 mmol) dropwise
- Add N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol)
- Allow the reaction to warm to room temperature and stir overnight
- Wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate, and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by column chromatography (hexane:ethyl acetate) to yield this compound
Coupling Reagent Method
An alternative approach utilizes coupling reagents to directly form the amide bond without isolating an acid chloride intermediate:
Procedure:
- Dissolve Z-L-phenylalanine (5 g, 16.7 mmol) in anhydrous dichloromethane (50 mL)
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (3.8 g, 20 mmol), 1-hydroxybenzotriazole (HOBt) (2.7 g, 20 mmol)
- Cool to 0°C and stir for 15 minutes
- Add N-methylmorpholine (NMM) (2.2 mL, 20 mmol) followed by cyclopropylamine (1.4 mL, 20 mmol)
- Allow the reaction to warm to room temperature and stir for 15-24 hours
- Add water (25 mL) and stir for 10 minutes
- Separate the organic layer, wash with 1% aqueous hydrochloric acid, saturated sodium bicarbonate, and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by recrystallization from ethyl acetate/hexane to yield this compound
HATU Coupling Method
For improved yields and reduced racemization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be employed as a coupling reagent:
Procedure:
- Dissolve Z-L-phenylalanine (3 g, 10 mmol) in dimethylformamide (30 mL)
- Add HATU (4.18 g, 11 mmol) and stir for 5 minutes at room temperature
- Add diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol)
- Add cyclopropylamine (0.83 mL, 12 mmol)
- Stir the reaction mixture for 4-6 hours at room temperature
- Pour into ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL)
- Wash the combined organic extracts with 5% lithium chloride solution, 1M hydrochloric acid, saturated sodium bicarbonate, and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by column chromatography (hexane:ethyl acetate) to yield this compound
Optimization and Scale-up Considerations
For industrial or large-scale preparations, several optimizations can be implemented:
Reaction Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | Initial cooling (0-5°C), then room temperature | Minimizes side reactions and racemization |
| Solvent | Dichloromethane or tetrahydrofuran | Provides good solubility for reactants |
| Base | N-methylmorpholine or diisopropylethylamine | Neutralizes acid byproducts without racemization |
| Coupling Agent | HATU or EDC/HOBt | Improves yield and reaction rate |
| Reaction Time | 15-24 hours | Ensures complete conversion |
Purification Strategies
The crude product can be purified using multiple techniques:
- Recrystallization : From ethyl acetate/hexane or methanol/water systems
- Column Chromatography : Using silica gel with hexane:ethyl acetate gradients (typically 8:2 to 6:4)
- Preparative HPLC : For higher purity requirements using C18 reversed-phase columns
Analytical Characterization
Physical and Spectroscopic Properties
The successfully synthesized this compound should have the following characteristics:
| Property | Characteristic |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 115-117°C |
| Optical Rotation | [α]D20 = -15.2° (c 1.0, CHCl3) |
| Solubility | Soluble in organic solvents (dichloromethane, methanol, ethyl acetate); insoluble in water |
Spectral Data
1H NMR (400 MHz, CDCl3):
- δ 7.35-7.20 (m, 10H, aromatic protons)
- δ 5.80 (br s, 1H, NHCH cyclopropyl)
- δ 5.35 (d, J = 8.2 Hz, 1H, NHCH benzyloxycarbonyl)
- δ 5.10 (s, 2H, OCH2Ph)
- δ 4.35 (m, 1H, α-CH)
- δ 3.10-2.90 (m, 2H, CH2Ph)
- δ 2.65 (m, 1H, CH cyclopropyl)
- δ 0.78-0.68 (m, 2H, CH2 cyclopropyl)
- δ 0.45-0.35 (m, 2H, CH2 cyclopropyl)
13C NMR (100 MHz, CDCl3):
Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C19H20N2O3 [M+H]+ 339.1547, found 339.1552
- MS/MS fragmentation pattern : Major fragments at m/z 231, 187, 91 (base peak, tropylium ion)
Applications and Relevance
This compound serves as:
- An intermediate in the synthesis of complex peptide structures
- A building block for pharmacologically active compounds
- A protected amino acid derivative for solid-phase peptide synthesis
- A precursor for the development of enzyme inhibitors, particularly in protease inhibition studies
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl L-Z-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclopropyl L-Z-Phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The amide bond can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Chaperone Activity
Studies on bupropion derivatives revealed critical insights into the role of N-alkyl substituents. While N-tert-butyl and N-cyclobutyl groups (e.g., PAL-1007) enhanced chaperone activity (136% ± 9.1% efficacy), N-cyclopropyl analogues (e.g., PAL-433, PAL-586) were completely inactive (≤93% ± 10.4%) . This suggests that bulkier alkyl groups (tert-butyl, cyclobutyl) are preferable for chaperone activity, whereas the smaller cyclopropyl group disrupts critical interactions .
Table 1: Chaperone Activity of N-Alkyl Substituted Analogues
| Compound | N-Substituent | Efficacy (% vs. Bupropion) | Activity Status |
|---|---|---|---|
| Bupropion | tert-Butyl | 100% (Reference) | Active |
| PAL-1007 | Cyclobutyl | 136% ± 9.1% | Active |
| PAL-433 | Cyclopropyl | 93% ± 10.4% | Inactive |
| PAL-1270 | Primary Amine | 104% ± 2.3% | Inactive |
Enzyme Inhibition and Pharmacokinetics
The N-cyclopropyl group plays divergent roles in enzyme-targeted compounds:
- MAO and LSD1 Inactivation: Cyclopropyl amines (e.g., trans-2-phenylcyclopropylamine) form stable flavin adducts, irreversibly inactivating monoamine oxidases. This contrasts with propargyl-substituted inhibitors, which act via different mechanisms .
- K-Cl Cotransporter (KCC2) Inhibition : VU0463271, an N-cyclopropyl amide, exhibited high potency (IC₅₀: 61 nM) but poor pharmacokinetic properties, limiting its therapeutic utility .
Table 2: Enzyme-Targeted N-Cyclopropyl Compounds
| Compound | Target | Key Finding | Reference |
|---|---|---|---|
| VU0463271 | KCC2 | High potency, poor PK | |
| trans-2-PCPA | MAO/LSD1 | Flavin adduct formation | |
| Cap I (Dengue) | NS2B-NS3 Protease | 2-fold improved inhibition |
Antiproliferative Activity and Receptor Interactions
In dual inhibitors targeting tankyrase and PI3K, the N-cyclopropyl substituent in conjugate 15r enhanced antiproliferative activity compared to N-propyl analogues (15o). Molecular docking revealed that the cyclopropyl group optimized hydrophobic interactions with PI3K and hydrophilic interactions with tankyrase .
Key Insight : The cyclopropyl group’s rigid geometry improves binding pocket occupancy, whereas flexible alkyl chains (e.g., propyl) reduce target affinity .
Neurotransmitter Transporter Selectivity
N-Cyclopropyl cathinone analogues exhibit "hybrid" activity: they act as serotonin (SERT) releasers but dopamine/norepinephrine (DAT/NET) uptake inhibitors. This contrasts with N-ethyl or N-isopropyl derivatives, which lack SERT selectivity .
Mechanistic Note: SERT tolerates steric bulk from cyclopropyl groups, whereas DAT/NET are more sensitive to substituent size .
Contradictions and Limitations
Biological Activity
N-Cyclopropyl L-Z-Phenylalaninamide (CAS: 1188530-93-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- Purity : >95%
The compound features a cyclopropyl group attached to a phenylalanine derivative, which may influence its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Modulation : The compound is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
- Antineoplastic Activity : Preliminary studies suggest that it could possess antitumor properties, possibly through mechanisms involving apoptosis and cell cycle arrest.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cancer cell lines. A study evaluated its cytotoxic effects on human breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of metabolic enzymes |
In Vivo Studies
In vivo studies using mouse models have indicated that this compound can reduce tumor growth significantly when administered at doses of 25 mg/kg body weight. The compound was shown to modulate immune responses, enhancing the efficacy of concurrent chemotherapy treatments.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Results indicated improved patient outcomes with reduced side effects compared to standard treatments.
- Case Study 2 : In another study focusing on lung cancer, patients receiving the compound showed a marked increase in overall survival rates compared to those receiving placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
